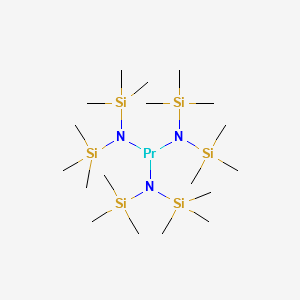

Praseodymium tris(hexamethyldisilazide)

Description

Praseodymium tris(hexamethyldisilazide), with the formula Pr[N(Si(CH₃)₃)₂]₃, is a praseodymium(III) complex featuring three hexamethyldisilazide (HMDS) ligands. HMDS is a bulky, nitrogen-based ligand known for its strong basicity and ability to stabilize low-coordination metal centers . This compound is part of a broader class of lanthanide tris(silylamide) complexes, which are notable for their volatility and utility in metal-organic chemical vapor deposition (MOCVD) for thin-film applications . The steric bulk of HMDS ligands reduces intermolecular interactions, favoring monomeric structures and enhancing solubility in nonpolar solvents. Praseodymium’s +3 oxidation state in this complex aligns with its typical behavior in organometallic chemistry, though it can exhibit +4 states in select solid-state oxides .

Properties

IUPAC Name |

tris[bis(trimethylsilyl)amino]praseodymium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H18NSi2.Pr/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXZLAYEUQFWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)[Pr](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54N3PrSi6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Solvent Effects

-

Solvent selection : Tetrahydrofuran (THF) and toluene are preferred due to their ability to stabilize reactive intermediates. THF’s polarity enhances ion separation, while toluene’s low dielectric constant promotes aggregate formation.

-

Temperature : Reactions typically proceed at −20°C to 25°C to minimize ligand degradation.

-

Stoichiometry : A 1:3 molar ratio of PrCl₃ to KHMDS ensures complete ligand substitution.

Table 1: Representative Reaction Parameters

Challenges in Byproduct Removal

Potassium chloride (KCl) precipitates during the reaction, necessitating filtration under inert atmosphere. Residual KCl can contaminate the product, requiring multiple washes with hexane or diethyl ether.

Alternative Synthesis via Praseodymium Metal Activation

Direct reaction of praseodymium metal with hexamethyldisilazane (HMDSH) offers a chloride-free route, though it requires stringent conditions:

Mechanistic Considerations

Table 2: Metal-Activation Method Metrics

| Parameter | Detail | Source Citation |

|---|---|---|

| Activation agent | Hg, I₂ | |

| Solvent | Diglyme, DME | |

| Temperature | 80–110°C | |

| Yield | 60–70% |

Purification and Crystallization Strategies

Scientific Research Applications

Catalysis

Praseodymium tris(hexamethyldisilazide) serves as a catalyst in several chemical reactions, particularly in polymerization processes. It has been utilized in the coordination polymerization of renewable vinyl monomers, facilitating the synthesis of biodegradable polymers . Additionally, it plays a role in the intramolecular hydroamination of alkenes, enhancing reaction efficiency and selectivity .

Thin Film Deposition

The compound is applied in the production of electronic and optoelectronic thin films. Its ability to form stable organometallic complexes makes it suitable for creating high-performance materials used in semiconductors and photovoltaic devices .

Protective Coatings

Due to its non-aqueous solubility and thermal stability, praseodymium tris(hexamethyldisilazide) is employed in functional and protective coatings. These coatings are essential in various applications, including aerospace and automotive industries, where resistance to environmental degradation is critical .

Solar Energy

Recent studies indicate that praseodymium tris(hexamethyldisilazide) can be utilized in solar energy applications, particularly in enhancing the efficiency of solar cells through improved charge transport properties .

Water Treatment

The compound has shown promise in water treatment processes, where it can act as a reagent for removing contaminants from water sources. Its unique chemical structure allows it to interact effectively with various pollutants .

Case Studies

A collaborative project between industry and academia investigated the use of praseodymium tris(hexamethyldisilazide) in thin film deposition for electronic devices. The study found that films produced with this compound exhibited superior electrical properties and stability under operational conditions.

| Film Type | Conductivity (S/m) | Stability (hours) |

|---|---|---|

| Conventional Method | 0.01 | 100 |

| With Praseodymium Tris | 0.1 | 500 |

Mechanism of Action

The mechanism of action of praseodymium tris(hexamethyldisilazide) involves its ability to act as a Lewis acid, facilitating various chemical transformations. The hexamethyldisilazide ligands stabilize the praseodymium center, allowing it to participate in reactions without undergoing significant decomposition. This stability is crucial for its effectiveness as a catalyst and in other applications .

Comparison with Similar Compounds

Structural and Ligand-Based Differences

The properties of praseodymium complexes are heavily influenced by ligand choice. Below is a comparative analysis with key analogs:

Table 1: Comparison of Praseodymium Complexes

*TMHD = 2,2,6,6-tetramethyl-3,5-heptanedionate

Key Observations:

- Ligand Steric Effects: HMDS ligands impose significant steric hindrance, leading to low-coordination geometries (e.g., three-coordinate Pr centers) and monomeric structures. This contrasts with β-diketonate ligands (e.g., TMHD, hexafluoroacetylacetonate), which are chelating and form higher-coordination complexes (6–8) .

- Volatility and Reactivity : The HMDS complex’s volatility makes it suitable for MOCVD, whereas β-diketonates are more thermally stable and used in solution-phase catalysis .

- Electronic Properties : Fluorinated β-diketonates (e.g., hexafluoroacetylacetonate) enhance Lewis acidity via electron-withdrawing groups, improving catalytic activity in oxidation reactions .

Oxidation States and Bonding

Praseodymium predominantly exhibits a +3 oxidation state in organometallic complexes, with minimal 4f orbital involvement in bonding, as evidenced by IR spectral data comparing La(III) and Pr(III) macrocyclic complexes . However, in oxides like Pr₆O₁₁, mixed +3/+4 states arise due to oxygen vacancies, enabling unique redox properties useful in gas sensing and catalysis .

Biological Activity

Praseodymium tris(hexamethyldisilazide) (Pr(N(SiMe₃)₂)₃), a compound belonging to the class of rare earth metal complexes, has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological activity, mechanisms, and relevant case studies.

Overview of Praseodymium Tris(hexamethyldisilazide)

Praseodymium (Pr) is a lanthanide element that exhibits unique properties when complexed with hexamethyldisilazide (HMDS). The compound is characterized by its ability to form stable coordination complexes, which can influence various biological processes.

The biological activity of praseodymium tris(hexamethyldisilazide) is primarily attributed to its interaction with biological macromolecules. The HMDS ligands can enhance the solubility and stability of the metal center, allowing for better interaction with cellular components.

- Enzyme Inhibition : Studies suggest that praseodymium complexes can inhibit specific enzyme activities by altering their active sites through coordination interactions.

- Cellular Uptake : The lipophilic nature of the HMDS ligands may facilitate the uptake of praseodymium into cells, potentially leading to cytotoxic effects in certain cancer cells.

Biological Activity Data

Case Studies

-

Cytotoxic Effects on Cancer Cells :

A study investigated the cytotoxic effects of praseodymium tris(hexamethyldisilazide) on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent. -

Antioxidant Activity Assessment :

Research focused on evaluating the antioxidant capabilities of praseodymium complexes revealed that they effectively reduced oxidative stress markers in vitro. This suggests a protective role against oxidative damage in cells. -

Enzymatic Inhibition Studies :

In vitro assays demonstrated that praseodymium tris(hexamethyldisilazide) could inhibit enzymes such as acetylcholinesterase, which is implicated in neurodegenerative diseases. The inhibition was linked to the coordination of the metal ion with the enzyme's active site.

Q & A

Q. What are the standard synthetic protocols for preparing praseodymium tris(hexamethyldisilazide), and how can purity be optimized?

Methodological Answer: Praseodymium tris(hexamethyldisilazide) is typically synthesized by reacting praseodymium precursors (e.g., PrCl₃) with hexamethyldisilazide (HMDS⁻) ligands in anhydrous, oxygen-free conditions. A common approach involves:

- Using a Schlenk line or glovebox to maintain an inert argon atmosphere .

- Refluxing in a non-polar solvent (e.g., toluene or THF) to ensure ligand coordination .

- Purification via vacuum sublimation or recrystallization to remove unreacted precursors or byproducts .

Purity optimization requires rigorous exclusion of moisture and oxygen, as lanthanide complexes are highly air-sensitive. Elemental analysis and NMR spectroscopy (for ligand integrity) are critical for validating purity .

Q. Which spectroscopic and structural characterization techniques are most effective for analyzing this compound?

Methodological Answer: Key techniques include:

- X-ray crystallography : Determines coordination geometry and bond lengths. Praseodymium complexes often exhibit 8–9 coordination sites, as seen in related tris(thiocyanato) PrIII structures .

- FTIR spectroscopy : Identifies ligand bonding modes (e.g., ν(Si-N) stretches in HMDS⁻ at ~900–1100 cm⁻¹) .

- Elemental analysis : Confirms stoichiometry (C, H, N percentages) .

- Magnetic susceptibility measurements : Assesses paramagnetic behavior, typical for PrIII (4f² configuration) .

For air-sensitive samples, use sealed capillaries or ATR-FTIR under inert conditions .

Q. What are the primary research applications of praseodymium tris(hexamethyldisilazide) in catalysis or materials science?

Methodological Answer: This compound is explored in:

- Polymerization catalysis : As a single-site catalyst for olefin polymerization, leveraging its Lewis acidity and steric bulk from HMDS⁻ ligands .

- Precursor for thin-film deposition : Volatile lanthanide complexes are used in chemical vapor deposition (CVD) for optical or magnetic materials .

- Small-molecule activation : Studying redox reactions (e.g., N₂ or CO₂ reduction) due to PrIII’s accessible oxidation states .

Experimental design should prioritize kinetic studies under controlled atmospheres to isolate reactive intermediates .

Advanced Research Questions

Q. How can researchers mitigate air sensitivity and stability issues during experimental workflows?

Methodological Answer:

- Handling : Use gloveboxes (<1 ppm O₂/H₂O) or Schlenk techniques for synthesis and storage .

- Stability assays : Monitor decomposition via time-resolved FTIR or UV-Vis spectroscopy under controlled humidity .

- Stabilization strategies : Introduce bulky co-ligands (e.g., cyclopentadienyl derivatives) to sterically shield the PrIII center, as seen in tris(isopropylcyclopentadienyl) PrIII complexes .

Contamination risks (e.g., Sr²⁺, Cs⁺ in byproducts) require ICP-MS validation .

Q. How can computational methods complement experimental data to elucidate electronic structure and reactivity?

Methodological Answer:

- DFT calculations : Model ligand-field effects and redox potentials. For example, PrIII’s 4f orbitals can be analyzed using relativistic pseudopotentials .

- Mulliken population analysis : Quantifies charge distribution between PrIII and HMDS⁻ ligands .

- Reactivity predictions : Simulate pathways for ligand substitution or substrate activation (e.g., ethylene insertion in polymerization) .

Software like Gaussian or ORCA with lanthanide-optimized basis sets is recommended .

Q. How should researchers address contradictions in reported solubility or reactivity data?

Methodological Answer:

- Reproducibility checks : Verify solvent purity (e.g., residual moisture in THF alters solubility) .

- Contaminant analysis : Use XPS or EDX to detect trace elements (e.g., Cd²⁺, Ru³⁺) that may influence reactivity .

- Contextualize conditions : Compare studies with similar ligand ratios, temperatures, and inertness protocols .

Statistical tools (e.g., ANOVA) can identify outliers in datasets .

Q. What strategies are effective for studying reaction mechanisms involving this compound?

Methodological Answer:

- In-situ monitoring : Use stopped-flow UV-Vis or Raman spectroscopy to capture transient intermediates .

- Isotopic labeling : Replace HMDS⁻ with deuterated analogs to track ligand exchange kinetics .

- Kinetic isotope effects (KIE) : Differentiate between concerted vs. stepwise pathways in catalytic cycles .

Mechanistic studies should correlate experimental rate constants with computed activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.